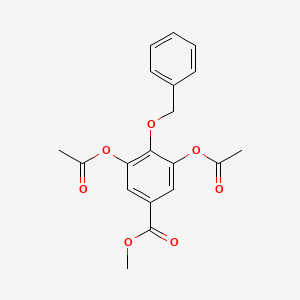

Benzoic acid, 3,5-bis(acetyloxy)-4-(phenylmethoxy)-, methyl ester

Description

This compound is a methyl ester derivative of benzoic acid featuring acetyloxy groups at the 3- and 5-positions and a phenylmethoxy (benzyloxy) group at the 4-position. Its molecular structure combines ester functionalities with aromatic and acetylated substituents, making it a versatile intermediate in organic synthesis. The acetyloxy groups enhance reactivity toward hydrolysis, while the benzyloxy group contributes to lipophilicity and stability under certain conditions.

Properties

CAS No. |

102019-30-7 |

|---|---|

Molecular Formula |

C19H18O7 |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

methyl 3,5-diacetyloxy-4-phenylmethoxybenzoate |

InChI |

InChI=1S/C19H18O7/c1-12(20)25-16-9-15(19(22)23-3)10-17(26-13(2)21)18(16)24-11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 |

InChI Key |

XJQITWMHGLORQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3,5-bis(acetyloxy)-4-(phenylmethoxy)-, methyl ester (CAS Number: 10760822) is a notable example, exhibiting various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

- Molecular Formula : C19H18O7

- Molecular Weight : 362.34 g/mol

- IUPAC Name : Methyl 3,5-bis(acetyloxy)-4-(phenylmethoxy)benzoate

- CAS Registry Number : 10760822

1. Antimicrobial Properties

Research indicates that benzoic acid derivatives possess significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results suggest that the compound may serve as a potential candidate for developing antimicrobial agents.

2. Anti-inflammatory Activity

In vitro studies have shown that benzoic acid derivatives can modulate inflammatory responses. The compound was evaluated for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Cytokine Production Inhibition :

- TNF-α: Reduced by 40% at a concentration of 50 µM.

- IL-6: Reduced by 35% at a concentration of 50 µM.

This anti-inflammatory activity highlights the potential therapeutic applications in treating inflammatory diseases.

3. Antioxidant Activity

Antioxidant assays indicate that this compound exhibits significant free radical scavenging activity. The compound was tested using the DPPH assay:

- IC50 Value : 25 µg/mL

This suggests that the compound could be beneficial in preventing oxidative stress-related conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzoic acid derivatives included this compound and revealed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antibacterial properties.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of this compound showed that it inhibited NF-kB activation pathways, leading to decreased expression of inflammatory mediators. This finding supports its potential use in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3,5-Positions

Benzoic Acid, 3,5-Dichloro-4-(phenylmethoxy)-, Methyl Ester (CAS 536974-83-1)

- Structure : Chlorine atoms replace the acetyloxy groups at the 3,5-positions.

- Properties :

- Applications : Likely used as a halogenated intermediate in agrochemical or pharmaceutical synthesis.

Benzoic Acid, 3,5-Bis(acetylamino)-4-methyl-, Methyl Ester (CAS 61544-73-8)

- Structure: Acetylamino (-NHCOCH₃) groups replace acetyloxy (-OCOCH₃) groups.

- Properties: The amino groups enable hydrogen bonding, increasing solubility in polar solvents. Reduced hydrolytic stability compared to acetyloxy derivatives due to the labile N-acetyl bond .

- Applications: Potential use in bioactive molecule synthesis, leveraging amino group reactivity.

3,5-Bis(benzyloxy)benzoic Acid Methyl Ester (CAS 58605-10-0)

- Structure : Benzyloxy (-OCH₂C₆H₅) groups at 3,5-positions.

- Properties: Higher molecular weight and lipophilicity due to bulky benzyl groups. Requires hydrogenolysis for deprotection, unlike acetyloxy groups, which are cleaved under mild basic conditions .

- Applications : Intermediate in peptide synthesis or polymer chemistry where benzyl groups act as protective moieties.

Substituent Variations at the 4-Position

4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester

- Structure : A nitrobenzyloxy group replaces the phenylmethoxy group.

- Properties: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering UV absorption properties. Synthesized via Williamson ether synthesis (yield: 82%) using K₂CO₃ as a base .

- Applications: Potential use in photolabile protecting groups or as a precursor for fluorescent dyes.

Benzoic Acid, 4-(4-Pentenyloxy)-, 2-Methoxy-1,4-phenylene Ester

- Structure : A pentenyloxy chain (-O(CH₂)₃CH=CH₂) at the 4-position.

- Properties :

- Applications : Used in materials science for developing stimuli-responsive polymers.

Functional Group Modifications

Benzoic Acid, 3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methoxy-, Methyl Ester (CAS 103929-80-2)

- Structure : Bulky tert-butyldimethylsilyl (TBDMS) groups protect hydroxyls at 3,5-positions.

- Properties :

- Applications : Intermediate in complex syntheses requiring orthogonal protection strategies.

Benzoic Acid, 4-[[4-[[11-(Acetyloxy)undecyl]oxy]phenyl]methoxy]-3,5-Bis[[6-(dodecyloxy)-2-naphthalenyl]methoxy]-, Methyl Ester

- Structure : Extended alkyl and naphthalenyl substituents.

- Properties: High molecular weight and hydrophobicity due to long-chain alkoxy groups. Potential applications in surfactant or lipid membrane studies .

Comparative Data Table

Key Findings and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, -NO₂) enhance electrophilicity, while electron-donating groups (e.g., -OCH₃) stabilize the aromatic ring.

- Solubility Trends : Acetyloxy derivatives exhibit higher polarity than benzyloxy or silyl-protected analogs.

- Synthetic Utility : The target compound’s acetyloxy groups offer advantages in stepwise deprotection strategies compared to benzyl or silyl ethers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzoic acid, 3,5-bis(acetyloxy)-4-(phenylmethoxy)-, methyl ester?

- Methodological Answer :

- Step 1 : Start with 3,5-dihydroxybenzoic acid. Protect the hydroxyl groups via acetylation using acetic anhydride in the presence of a base (e.g., pyridine) to yield 3,5-bis(acetyloxy)benzoic acid .

- Step 2 : Introduce the 4-(phenylmethoxy) group via nucleophilic substitution using benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Esterify the carboxylic acid group with methanol using H₂SO₄ as a catalyst under reflux. Monitor reaction completion via TLC or HPLC .

- Key Reference : details methyl ester formation, while supports benzyl ether synthesis.

Q. How can solubility and partition coefficients (LogP) be experimentally determined for this compound?

- Methodological Answer :

- Solubility : Use a shake-flask method in solvents (e.g., water, ethanol, DMSO) at 25°C. Quantify saturation concentration via UV-Vis spectrophotometry .

- LogP : Perform octanol-water partitioning. Analyze phases using HPLC with a calibrated standard curve .

- Note : provides boiling point and density data, which inform solvent selection.

Advanced Research Questions

Q. What mechanistic insights explain the stability of the acetyloxy groups under basic conditions?

- Methodological Answer :

- Hydrolysis Study : Conduct kinetic experiments in NaOH (0.1–1 M) at varying temperatures. Monitor acetyloxy group cleavage via ¹H NMR (disappearance of δ ~2.3 ppm acetyl peaks) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies of acetyloxy vs. benzyloxy groups. ’s IR data (C-O-C stretch at 1238 cm⁻¹) supports steric/electronic analysis .

- Key Insight : Electron-withdrawing acetyl groups may stabilize transition states, delaying hydrolysis compared to other esters.

Q. How do substituent positions influence electronic properties in spectroscopic characterization?

- Methodological Answer :

- UV-Vis Analysis : Compare λ_max shifts in ethanol vs. DMSO. The 4-(phenylmethoxy) group’s electron-donating effect increases conjugation, red-shifting absorption (e.g., from 256 nm to ~270 nm) .

- IR Spectroscopy : Assign ester C=O stretches (~1760 cm⁻¹) and acetyl C=O (~1723 cm⁻¹). Use deuterated solvents to resolve overlapping bands .

- Reference : and provide IR and UV benchmarks for analogous esters.

Q. What strategies optimize regioselective deprotection of acetyl groups without affecting the benzyl ether?

- Methodological Answer :

- Selective Hydrolysis : Use NH₃/MeOH at 0°C to cleave acetyl groups selectively. Monitor via LC-MS (loss of 42 Da fragments) .

- Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) in anhydrous THF. ’s Mannich reaction conditions suggest pH-controlled selectivity.

- Validation : Compare ¹³C NMR shifts before/after deprotection (disappearance of δ ~170 ppm acetyl carbons) .

Contradictions and Limitations in Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.